molecular formula C21H35N3O6 B1265801 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) CAS No. 52234-82-9

2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)

Cat. No.: B1265801
CAS No.: 52234-82-9
M. Wt: 425.5 g/mol
InChI Key: KDRBAEZRIDZKRP-UHFFFAOYSA-N
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Description

2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) is a useful research compound. Its molecular formula is C21H35N3O6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-bis[3-(aziridin-1-yl)propanoyloxymethyl]butyl 3-(aziridin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O6/c1-2-21(15-28-18(25)3-6-22-9-10-22,16-29-19(26)4-7-23-11-12-23)17-30-20(27)5-8-24-13-14-24/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRBAEZRIDZKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCN1CC1)(COC(=O)CCN2CC2)COC(=O)CCN3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904382
Record name 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
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Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52234-82-9
Record name PZ 33
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aziridinepropanoic acid, 1,1'-(2-((3-(1-aziridinyl)-1-oxopropoxy)methyl)-2-ethyl-1,3-propanediyl) ester
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Record name 1-Aziridinepropanoic acid, 1,1'-[2-[[3-(1-aziridinyl)-1-oxopropoxy]methyl]-2-ethyl-1,3-propanediyl] ester
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Record name 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
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Record name 2-[(3-aziridin-1-ylpropionyl)methyl]-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate)
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Biological Activity

The compound 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) , with CAS number 52234-82-9, is an aziridine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

Basic Information

  • Molecular Formula : C21H35N3O6
  • Molecular Weight : 425.52 g/mol
  • Boiling Point : 512.6 ± 50.0 °C (predicted)
  • Density : 1.109 g/ml
  • Color : Colorless to light yellow to light orange
  • pKa : 7.24 ± 0.20 (predicted)

Structure

The compound features a complex structure characterized by multiple aziridine rings, contributing to its potential reactivity and biological interactions.

PropertyValue
CAS Number52234-82-9
Molecular FormulaC21H35N3O6
Molecular Weight425.52 g/mol
Boiling Point512.6 ± 50.0 °C
Density1.109 g/ml
pKa7.24 ± 0.20

The aziridine moiety in this compound is known for its ability to form covalent bonds with nucleophiles, such as amino acids in proteins and DNA bases, which may lead to various biological effects including:

  • Antitumor Activity : Aziridine derivatives have been studied for their potential as anticancer agents due to their ability to alkylate DNA and inhibit cell division.
  • Antimicrobial Properties : The compound may exhibit activity against various pathogens by disrupting cellular processes.

Case Studies and Research Findings

  • Antitumor Studies :
    • A study conducted on aziridine derivatives indicated that compounds similar to this one demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells . The mechanism was attributed to DNA damage and apoptosis induction.
  • Antimicrobial Activity :
    • Research has shown that aziridine compounds possess antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli .
  • Toxicity Assessments :
    • Toxicological studies have highlighted the need for careful evaluation of aziridine derivatives due to their reactive nature, which can lead to adverse effects on normal cells alongside targeted therapeutic actions .

Comparative Analysis of Biological Activity

Study TypeFindingsReference
Antitumor ActivitySignificant cytotoxicity in cancer cell lines
Antimicrobial EffectInhibition of bacterial growth
ToxicityPotential adverse effects noted

Scientific Research Applications

Polymer Chemistry

Aziridine compounds are known for their ability to act as crosslinkers in polymer formulations. The application of 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) in this field includes:

  • Crosslinking Agents : It is utilized to enhance the mechanical properties of polymers by forming crosslinked networks. This leads to improved thermal stability and chemical resistance.
PropertyDescription
ApplicationCrosslinking in thermosetting resins
BenefitsIncreased durability and thermal resistance

Medicinal Chemistry

The aziridine moiety has been explored for its potential in drug development due to its ability to interact with biological targets:

  • Anticancer Agents : Research indicates that aziridine derivatives can exhibit cytotoxicity against cancer cell lines. The compound's structure allows it to participate in nucleophilic attacks on DNA, potentially leading to apoptosis in cancer cells.
StudyFindings
In vitro studiesShowed significant cytotoxic effects on various cancer cell lines
MechanismDNA alkylation leading to cell death

Material Science

In material science, the compound is investigated for its role in creating advanced materials with specific properties:

  • Coatings and Adhesives : Its reactivity allows it to be used in formulating coatings that require strong adhesion and durability. The presence of multiple aziridine groups enhances the crosslinking density, resulting in superior performance.
ApplicationDescription
CoatingsImproved adhesion and chemical resistance
AdhesivesEnhanced bond strength due to crosslinking

Case Studies

Several studies have documented the applications of this compound across different fields:

Case Study 1: Polymer Crosslinking

A study demonstrated that incorporating 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate) into epoxy resins significantly improved mechanical properties and thermal stability compared to unmodified resins .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the compound's effectiveness against specific cancer types, showcasing a mechanism involving DNA damage through alkylation . This positions it as a candidate for further development as an anticancer agent.

Preparation Methods

Michael Addition-Based Synthesis

The most documented method employs a Michael addition reaction to form the core structure. This approach leverages trimethylolpropane trimethacrylate and 2-methylaziridine as precursors.

Key Steps:

  • Precursor Preparation :

    • 2-Methylaziridine aqueous solution (30–80% concentration) is diluted with organic solvent (e.g., isopropanol) and cooled to 0–5°C.
    • Trimethylolpropane trimethacrylate is dissolved in organic solvent at room temperature.
  • Reaction Setup :

    • A catalyst (e.g., 1,4-diaza-bicyclo[2.2.2]octane) is added to the aziridine solution.
    • The trimethacrylate solution is gradually introduced to the aziridine mixture under controlled temperature (0–5°C).
  • Reaction Conditions :

    • Temperature : 0–5°C during addition, followed by 15–25°C for 12–16 hours.
    • Solvent : Organic solvents like toluene or ethanol are used to facilitate mixing.
  • Purification :

    • The organic phase is separated, washed with deionized water, dried (e.g., with anhydrous Na₂SO₄), and concentrated under reduced pressure.
    • Final purification involves filtration and vacuum distillation to isolate the product.
Table 1: Michael Addition Reaction Parameters
Parameter Value/Description Source
Catalyst 1,4-Diaza-bicyclo[2.2.2]octane
Temperature (Addition) 0–5°C
Post-Addition Temp 15–25°C for 12–16 hours
Yield ~78% (anhydrous 2-methylaziridine)

Esterification of Aziridine Derivatives

While less explicitly documented, esterification of 3-(aziridin-1-yl)propanoic acid with trimethylolpropane is inferred as a plausible route. This method aligns with the compound’s structure, which features three aziridine ester groups.

Hypothetical Workflow:

  • Acid Chloride Formation :

    • 3-(Aziridin-1-yl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Esterification :

    • Trimethylolpropane reacts with the acid chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts.
  • Catalyst-Free Conditions :

    • Reactions may proceed under mild conditions (e.g., room temperature) due to aziridine’s nucleophilicity.
Table 2: Esterification Parameters (Inferred)
Parameter Value/Description Source
Acylating Agent 3-(Aziridin-1-yl)propanoyl chloride
Base Pyridine
Solvent Dichloromethane, THF

Crosslinking Applications and Reaction Optimization

The compound’s aziridine groups enable crosslinking in polymer matrices. For example:

Use in Biodegradable Polyesters:

  • Polycondensation : Trimethylolpropane-tris(3-aziridinyl)propionate reacts with polyols (e.g., 1,4-butanediol) and dicarboxylic acids (terephthalic acid) under vacuum.
  • Catalyst : Germanium-based catalysts enhance reaction efficiency.
Table 4: Crosslinking Conditions in Polyester Synthesis
Parameter Value/Description Source
Catalyst Germanium-based composite
Temperature 220°C (polycondensation), 240°C (vacuum)
Reaction Time 1–2 hours

Analytical Characterization

Post-synthesis, the compound is characterized using:

  • NMR : Confirms aziridine ring formation and ester linkages.
  • FTIR : Tracks ester (C=O) and aziridine (N–C) vibrations.
  • GPC : Monitors molecular weight distribution in polymer applications.

Comparative Analysis of Methods

Method Advantages Limitations
Michael Addition High yield, scalable Requires precise temp control
Esterification Direct aziridine integration Limited documentation
Vapor-Phase Dehydration Efficient aziridine precursor Requires specialized equipment

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-((3-Aziridin-1-ylpropionyl)methyl)-2-ethylpropane-1,3-diyl bis(aziridine-1-propionate), and how do reaction conditions influence yield?

  • Methodological Answer : Begin with stepwise aziridine functionalization of the propane-1,3-diyl backbone. For example, use nucleophilic substitution reactions under anhydrous conditions with aziridine derivatives, as demonstrated in analogous systems (e.g., alkylation of aziridine-propionates in ). Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters such as temperature (e.g., 140–150°C for aziridine coupling) and solvent polarity (e.g., N,N-dimethylformamide for high-boiling-point stability) . Characterize intermediates using 1^1H/13^13C NMR and FT-IR to confirm structural integrity.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated degradation studies by incubating the compound in buffered solutions (pH 3–10) at 25–60°C. Use HPLC-MS to track decomposition products, focusing on aziridine ring-opening reactions. Compare thermal stability via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds. Reference safety protocols from for handling reactive intermediates .

Q. What spectroscopic techniques are most effective for confirming the aziridine ring structure and crosslinking potential?

  • Methodological Answer : Employ 1^1H NMR to detect aziridine proton signals (δ 1.5–2.5 ppm) and FT-IR for C-N stretching vibrations (~1,100 cm1^{-1}). For advanced confirmation, use X-ray crystallography if single crystals are obtainable. Crosslinking efficiency can be assessed via gelation experiments in polymer matrices, monitoring viscosity changes with rheometry .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data on aziridine reactivity in crosslinking applications?

  • Methodological Answer : Investigate steric and electronic effects using computational chemistry (e.g., DFT calculations) to model aziridine ring strain and nucleophilic attack pathways. Compare experimental kinetic data (e.g., reaction rates with epoxy resins) to theoretical predictions. Address contradictions by isolating intermediates (e.g., aziridinium ions) via quench-and-trap methods, as seen in for analogous alkyne systems .

Q. How can researchers design experiments to evaluate the compound’s crosslinking efficiency in polymer networks?

  • Methodological Answer : Formulate polymer blends (e.g., epoxy-aziridine systems) and vary curing conditions (time, temperature, catalyst). Quantify crosslink density using swelling experiments (ASTM D2765) or dynamic mechanical analysis (DMA). Correlate results with molecular dynamics simulations to predict network topology .

Q. What strategies resolve discrepancies in reported toxicity profiles of aziridine derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methyl vs. ethyl groups). Evaluate cytotoxicity in vitro (e.g., MTT assays on human cell lines) and compare to computational toxicity predictions (e.g., QSAR models). Reference safety protocols from for handling hazardous intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or reduced toxicity?

  • Methodological Answer : Use molecular docking to predict binding affinities with biological targets (e.g., enzymes involved in crosslinking). Apply machine learning to optimize synthetic routes for derivatives, leveraging databases like Reaxys. Validate predictions via parallel synthesis and high-throughput screening .

Methodological Frameworks

  • Experimental Design : Align with ’s Guiding Principle 2 by linking synthesis and characterization to aziridine reactivity theories (e.g., ring-strain activation) .
  • Data Contradiction Analysis : Apply ’s framework to dissect conflicting results via hypothesis-driven replication studies and meta-analyses of published datasets .

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